molecular formula C16H16BrN5O B3267236 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 445263-72-9

6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No. B3267236
CAS RN: 445263-72-9
M. Wt: 374.23 g/mol
InChI Key: BYOQRKUZWLLFDN-UHFFFAOYSA-N
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Description

6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In

Scientific Research Applications

Structure-Based Design in Kinase Inhibition

  • Application : It has been used in the structure-based design of selective inhibitors for Aurora-A kinase, demonstrating significant selectivity in cell-based Aurora kinase pharmacodynamic biomarker assays (Bouloc et al., 2010).

Discovery as Brk/PTK6 Inhibitors

  • Application : This compound is part of a series of substituted imidazo[1,2-a]pyrazin-8-amines discovered as novel inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6). It has been identified for its potential in oncology research (Zeng et al., 2011).

Synthesis and Antimicrobial Activity

  • Application : The compound is involved in the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, which have been screened for antimicrobial activity. Some of these compounds exhibit promising results against microbial strains (Jyothi & Madhavi, 2019).

Inhibition of BTK for Rheumatoid Arthritis

  • Application : Imidazo[1,5-a]pyrazine-based Bruton's tyrosine kinase (BTK) inhibitors, including derivatives of this compound, have shown potential in treating rheumatoid arthritis. They display excellent BTK potencies, selectivities, and pharmacokinetic profiles (Boga et al., 2017).

Role in Antibacterial Activity

  • Application : This compound is part of the synthesis process of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo[1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives, which have been evaluated for their antibacterial activity. The synthesis process involves multiple steps leading to compounds with potential antibacterial properties (Prasad, 2021).

Mechanism of Action

  • Antituberculosis Agent : Imidazo[1,2-a]pyridine analogs have shown activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name

6-bromo-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O/c17-14-11-22-6-5-18-16(22)15(20-14)19-12-1-3-13(4-2-12)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOQRKUZWLLFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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